Cas no 41032-95-5 (Bis(4-methoxyphenyl)(4-methylphenyl)methanol)
41032-95-5 structure
Product Name:Bis(4-methoxyphenyl)(4-methylphenyl)methanol
CAS-nummer:41032-95-5
MF:C22H22O3
MW:334.408286571503
CID:1512881
Update Time:2024-08-23
Bis(4-methoxyphenyl)(4-methylphenyl)methanol Chemische en fysische eigenschappen
Naam en identificatie
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- Bis(4-methoxyphenyl)(4-methylphenyl)methanol
- 4-methyl-4'-(trifluoromethyl)biphenyl
- methyl-4-dimethoxy-4',4''-tiphenylmethanol
- 4-methyl-4'-(trifluoromethyl)-1,1-biphenyl
- 4-methyl-4'-(trifluoromethyl)-biphenyl
- 4,4'-dimethoxy-4''-methyltrityl alcohol
- 4-methyl-4'-(trifluoromethyl)(1,1'-biphenyl)
- CTK5H9089
- BB 0223401
- 4'-methyl-4-trifluoromethyl-biphenyl
- AG-H-96483
- 4'-methyl-4-(trifluoromethyl)biphenyl
- 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl
- Di-(p-methoxyphenyl)-p-tolylmethanol
- 4,4'-dimethoxy-4''-methyltriphenylmethanol
- 4-methyl-4'-trifluoromethyl-biphenyl
- 4-methyl-4',4''-dimethoxytriphenylmethanol
- 4,4'-Dimethoxy-4''-methyltriphenylcarbinol
- 4,4'-Dimethoxy-4''-methyl-triphenylmethanol
- SureCN1044865
- Di-(p-methoxyphenyl)-p-tolylm
- Benzenemethanol, α,α-bis(4-methoxyphenyl)-4-methyl- (9CI)
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- Inchi: 1S/C22H22O3/c1-16-4-6-17(7-5-16)22(23,18-8-12-20(24-2)13-9-18)19-10-14-21(25-3)15-11-19/h4-15,23H,1-3H3
- InChI-sleutel: BQHHKNAXUTXELM-UHFFFAOYSA-N
- LACHT: C(O)(C1=CC=C(C)C=C1)(C1=CC=C(OC)C=C1)C1=CC=C(OC)C=C1
Experimentele eigenschappen
- Dichtheid: 1.135±0.06 g/cm3(Predicted)
- Smeltpunt: 67-70 °C
- Kookpunt: 501.3±50.0 °C(Predicted)
- pka: 13.00±0.29(Predicted)
Bis(4-methoxyphenyl)(4-methylphenyl)methanol Gerelateerde literatuur
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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